![molecular formula C32H28N2O B4623764 1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)
1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine
説明
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step organic reactions, including nucleophilic substitution, ring closure, and functional group transformations. For example, the synthesis of heteroaromatic analogs of piperazine derivatives as dopamine transporter (DAT) ligands involves replacing the benzene ring in the phenylpropyl side chain with other aromatic rings, demonstrating the flexibility and versatility in synthesizing these compounds (Matecka et al., 1997). Another approach for creating cyclic dipeptides, which share a structural motif with the piperazine backbone, employs the stepwise construction of the piperazine-2,5-dione ring from simple precursors, showcasing the complexity of synthesizing such molecules (Acosta Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be comprehensively analyzed using X-ray crystallography and computational methods. The crystal structure of related compounds often reveals the conformation, molecular geometry, and intermolecular interactions critical for their biological activity and physical properties. For instance, the crystal packing and hydrogen bonding patterns provide insight into the compound's stability and reactivity (Xiao et al., 2022).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. These compounds can undergo nucleophilic substitution reactions, ring expansions, and functional group modifications, which are essential for creating pharmacologically active molecules or materials with specific characteristics. The synthesis and reactivity of these compounds are influenced by their molecular structure, making them suitable for targeted chemical modifications (Lewis et al., 1999).
科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2011) explored the synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and their antimicrobial and antioxidant activities. Through a nucleophilic substitution reaction, various derivatives were synthesized and characterized. Among these, the compound 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine showed significant antimicrobial activity against bacterial and fungal strains. Another compound, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, demonstrated moderate antioxidant activity, as assessed by the 2,2-diphenyl-1-picrylhydrazyl assay method (Mallesha & Mohana, 2011).
Improved Synthetic Method
Wu Qiuye (2005) focused on developing an improved synthetic method for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, a cetirizine hydrochloride intermediate. The method involved using chlorobenzene and benzoyl chloride as starting reagents, followed by a three-step reaction process that included reduction. This method was found to be economical, practical, and suitable for industrialization due to its higher yield and recovery rate (Wu Qiuye, 2005).
Cytochrome P450 Enzyme Involvement
The study by Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the involvement of cytochrome P450 enzymes. The research identified specific enzymes responsible for metabolizing Lu AA21004 into various metabolites, providing insights into its metabolic pathways and potential interactions with other substances in the body (Hvenegaard et al., 2012).
Extended-Action Cocaine-Abuse Therapeutic Agents
Lewis et al. (1999) explored the synthesis and evaluation of compounds related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and its analogs as potential extended-action cocaine-abuse therapeutic agents. The study aimed to identify compounds with the ability to bind to the dopamine transporter and inhibit dopamine uptake, contributing to the development of therapeutic agents for cocaine abuse (Lewis et al., 1999).
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c35-32(30-20-18-27(19-21-30)17-16-26-10-4-1-5-11-26)34-24-22-33(23-25-34)31(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-15,18-21,31H,22-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPJKEAZMHOLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)
![ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)
![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)
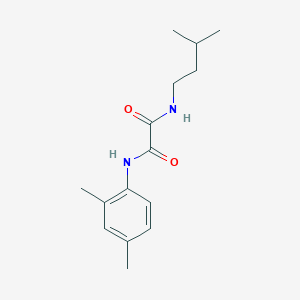
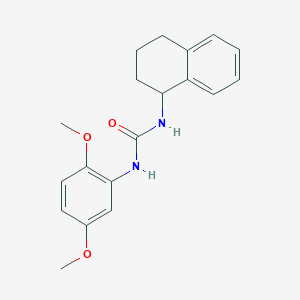
![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)
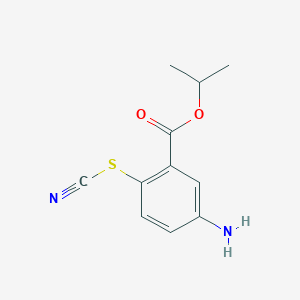
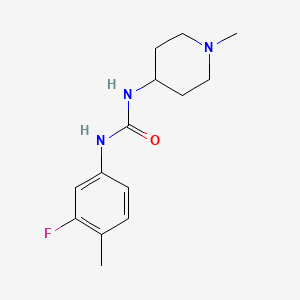
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
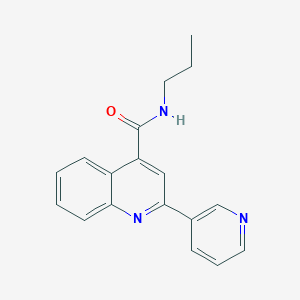
![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)